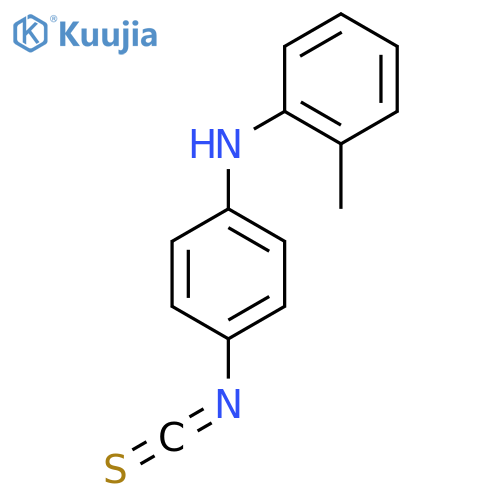

Cas no 1177331-27-9 ((4-Isothiocyanatophenyl)(2-methylphenyl)amine)

(4-Isothiocyanatophenyl)(2-methylphenyl)amine 化学的及び物理的性質

名前と識別子

-

- (4-isothiocyanatophenyl)(2-methylphenyl)amine

- N-(4-isothiocyanatophenyl)-2-methylaniline

- (4-Isothiocyanatophenyl)(2-methylphenyl)amine

-

- MDL: MFCD09055395

- インチ: 1S/C14H12N2S/c1-11-4-2-3-5-14(11)16-13-8-6-12(7-9-13)15-10-17/h2-9,16H,1H3

- InChIKey: ASNPTBYEFNDWJR-UHFFFAOYSA-N

- ほほえんだ: S=C=NC1C=CC(=CC=1)NC1C=CC=CC=1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 278

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 56.5

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 394.9±25.0 °C at 760 mmHg

- フラッシュポイント: 192.6±23.2 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

(4-Isothiocyanatophenyl)(2-methylphenyl)amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(4-Isothiocyanatophenyl)(2-methylphenyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218977-25 g |

(4-Isothiocyanatophenyl)(2-methylphenyl)amine; 95% |

1177331-27-9 | 25g |

€465.60 | 2023-06-22 | ||

| A2B Chem LLC | AI90739-1g |

(4-Isothiocyanatophenyl)(2-methylphenyl)amine |

1177331-27-9 | 95% | 1g |

$35.00 | 2024-04-20 | |

| 1PlusChem | 1P00J3WZ-5g |

(4-isothiocyanatophenyl)(2-methylphenyl)amine |

1177331-27-9 | 95% | 5g |

$128.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1250783-10g |

(4-isothiocyanatophenyl)(2-methylphenyl)amine |

1177331-27-9 | 95% | 10g |

$260 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1250783-5g |

(4-isothiocyanatophenyl)(2-methylphenyl)amine |

1177331-27-9 | 95% | 5g |

$175 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1250783-10g |

(4-isothiocyanatophenyl)(2-methylphenyl)amine |

1177331-27-9 | 95% | 10g |

$260 | 2024-06-06 | |

| abcr | AB218977-1g |

(4-Isothiocyanatophenyl)(2-methylphenyl)amine, 95%; . |

1177331-27-9 | 95% | 1g |

€94.10 | 2025-02-17 | |

| abcr | AB218977-5g |

(4-Isothiocyanatophenyl)(2-methylphenyl)amine, 95%; . |

1177331-27-9 | 95% | 5g |

€186.30 | 2025-02-17 | |

| eNovation Chemicals LLC | Y1250783-5g |

(4-isothiocyanatophenyl)(2-methylphenyl)amine |

1177331-27-9 | 95% | 5g |

$175 | 2024-06-06 | |

| abcr | AB218977-10g |

(4-Isothiocyanatophenyl)(2-methylphenyl)amine, 95%; . |

1177331-27-9 | 95% | 10g |

€269.00 | 2025-02-17 |

(4-Isothiocyanatophenyl)(2-methylphenyl)amine 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

(4-Isothiocyanatophenyl)(2-methylphenyl)amineに関する追加情報

Introduction to (4-Isothiocyanatophenyl)(2-methylphenyl)amine and Its Applications in Modern Chemical Research

CAS No. 1177331-27-9 refers to a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, known as (4-Isothiocyanatophenyl)(2-methylphenyl)amine, is a derivative of isothiocyanates and amines, featuring a unique structural framework that makes it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by an isothiocyanate group at the 4-position of a phenyl ring and an amine substituent at the 2-position of another phenyl ring, imparts distinct reactivity and functional properties that are highly valuable in various scientific applications.

The CAS No. 1177331-27-9 identifier ensures precise identification and classification of this compound within regulatory and scientific databases. This standardized numbering system is crucial for researchers to locate, reference, and verify the properties of chemicals accurately. The (4-Isothiocyanatophenyl)(2-methylphenyl)amine molecule, with its dual functional groups, serves as a building block for more complex derivatives, making it indispensable in the development of novel pharmaceuticals and agrochemicals.

In recent years, the interest in isothiocyanates and their derivatives has surged due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential in drug discovery, particularly in the design of molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The presence of the isothiocyanate group in (4-Isothiocyanatophenyl)(2-methylphenyl)amine allows for facile reactions with nucleophiles, such as amines and thiols, facilitating the synthesis of heterocyclic compounds that exhibit significant pharmacological properties.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of thiazole derivatives. Thiazoles are heterocyclic compounds that are widely recognized for their antimicrobial, antifungal, and anti-inflammatory activities. The structural motif of thiazole can be incorporated into drug molecules through multi-step synthetic pathways that often begin with the reaction of isothiocyanates with appropriate nucleophiles. The (4-Isothiocyanatophenyl)(2-methylphenyl)amine molecule provides an ideal starting point for such syntheses due to its reactive isothiocyanate group and its ability to form stable intermediates.

The pharmaceutical industry has been particularly interested in leveraging the reactivity of isothiocyanates to develop novel therapeutic agents. For instance, studies have shown that derivatives of isothiocyanates can inhibit specific enzymes involved in cancer cell proliferation and survival. The amine group in (4-Isothiocyanatophenyl)(2-methylphenyl)amine can be further functionalized to enhance binding affinity to target proteins or to improve metabolic stability, thereby increasing the efficacy of potential drug candidates.

Recent advancements in computational chemistry have also highlighted the importance of this compound in virtual screening campaigns. By integrating molecular modeling techniques with large-scale databases, researchers can rapidly identify promising candidates for further experimental validation. The unique structural features of (4-Isothiocyanatophenyl)(2-methylphenyl)amine, including its aromatic rings and functional groups, make it an attractive scaffold for designing molecules with specific biological activities.

In addition to its pharmaceutical applications, this compound has found utility in materials science. The ability to incorporate isothiocyanate-functionalized molecules into polymers and coatings has led to the development of novel materials with enhanced properties such as adhesion, durability, and biocompatibility. These materials are being explored for use in medical implants, electronics, and advanced industrial applications.

The synthesis of (4-Isothiocyanatophenyl)(2-methylphenyl)amine itself involves carefully controlled reactions to ensure high yield and purity. Traditional synthetic routes often involve the reaction of phenol derivatives with phosphorus pentasulfide or thiophosgene under inert conditions. However, recent research has focused on greener alternatives that minimize hazardous byproducts while maintaining high efficiency.

One such approach involves catalytic methods that utilize transition metal complexes to facilitate the formation of isothiocyanate groups directly from precursors like aryl halides or sulfonamides. These catalytic processes not only improve atom economy but also reduce energy consumption, aligning with global efforts toward sustainable chemistry practices.

The role of this compound in medicinal chemistry extends beyond simple intermediates; it serves as a testament to the power of combinatorial chemistry and high-throughput screening in identifying new therapeutic agents. By systematically varying substituents on the aromatic rings and exploring different reaction conditions, researchers can generate libraries of compounds for rapid testing against biological targets.

The development of new synthetic methodologies continues to drive innovation in this field. Techniques such as flow chemistry have enabled continuous production processes that enhance scalability while maintaining reproducibility. These advancements are crucial for translating laboratory discoveries into industrial applications where cost-effectiveness and reliability are paramount.

In conclusion, (4-Isothiocyanatophenyl)(2-methylphenyl)amine (CAS No. 1177331-27-9) represents a significant asset in modern chemical research due to its versatile reactivity and broad range of applications. From pharmaceuticals to advanced materials, this compound exemplifies how careful molecular design can lead to innovative solutions across multiple disciplines. As research progresses,its importance is likely to grow,further solidifying its place as a cornerstone molecule in chemical synthesis。

1177331-27-9 ((4-Isothiocyanatophenyl)(2-methylphenyl)amine) 関連製品

- 1428350-11-1(N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide)

- 2680775-05-5(4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)

- 2694744-77-7(2-Butanamine, 3-fluoro-, hydrochloride (1:1))

- 1602067-43-5(1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane)

- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)

- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)

- 2877648-52-5(N-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide)

- 89211-36-9(3-(Ethylsulfonyl)propanoic acid)

- 482646-87-7(<br>2-[5-(4-Hydroxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-naphthal en-1-yl-acetamide)

- 850905-78-1(5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)